Physicochemical Property Differentiation: LogP and TPSA Advantage Over Non-Aminated Analog
High-strength, direct head-to-head quantitative comparative data is limited for this specific building block. The following is a cross-study comparable analysis. The target compound possesses a calculated XLogP3-AA of 0.6 [1] and a LogP of 0.8115 , which are significantly lower than the predicted LogP of approximately 1.4 for its non-aminated precursor, 4-fluoro-2-methoxypyridine. This lower lipophilicity, coupled with a higher TPSA of 48.1 Ų [1] versus approximately 31.2 Ų for the non-aminated analog, suggests superior aqueous solubility and a more favorable profile for achieving oral bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (LogP) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA: 0.6; TPSA: 48.1 Ų |
| Comparator Or Baseline | 4-fluoro-2-methoxypyridine (CAS 96530-81-3): Predicted LogP ~1.4; TPSA ~31.2 Ų |
| Quantified Difference | Δ LogP ≈ -0.8; Δ TPSA ≈ +16.9 Ų |
| Conditions | Computed values from PubChem (XLogP3, Cactvs TPSA) and vendor sites |
Why This Matters
A lower LogP and higher TPSA are critical parameters in drug design for improving aqueous solubility and reducing non-specific off-target binding, making the amine-containing compound a more developable fragment for medicinal chemists.
- [1] PubChem. (2024). 4-Fluoro-2-methoxypyridin-3-amine (CID 21464363). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/175965-74-9 View Source
